1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione
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Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions or catalysts.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and spectral data (IR, NMR, etc.).Scientific Research Applications
- 3,4-Dichlorophenol : This is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It’s used in various chemical reactions but specific applications are not mentioned.
- 3,4-Dichlorophenyl isocyanate : This compound is used as a chemical intermediate and in organic synthesis . It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
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3,4-Dichlorophenyl isocyanate : This compound is used as a chemical intermediate and in organic synthesis . It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
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Hydrazine-coupled pyrazoles : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4,4-difluorobutane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O2/c11-6-2-1-5(3-7(6)12)8(15)4-9(16)10(13)14/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWTATWWPFPLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225338 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione | |
CAS RN |
832737-94-7 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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